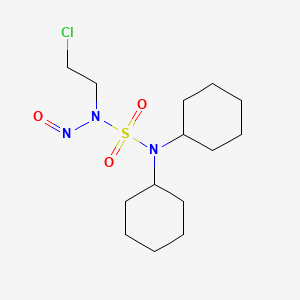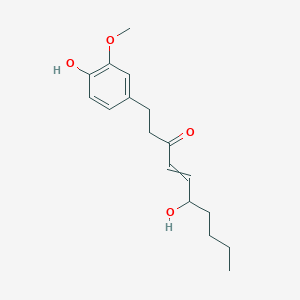
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a phenolic ketone with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its pungent taste and is a degradation product of gingerol, another active component in ginger.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one typically involves the condensation of vanillin with acetone followed by a series of reactions including reduction and dehydration . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from ginger or through chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from ginger extracts .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic ketones and their reactivity.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic effects in treating conditions like cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Gingerol: Another active component in ginger with similar bioactive properties.
Paradol: A related compound with a similar structure but different functional groups.
Zingerone: A compound with a similar phenolic structure but different side chains.
Uniqueness
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one is unique due to its specific structure, which imparts distinct bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
143114-93-6 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-14(18)9-10-15(19)8-6-13-7-11-16(20)17(12-13)21-2/h7,9-12,14,18,20H,3-6,8H2,1-2H3 |
Clave InChI |
SEWFXECKZBLANJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
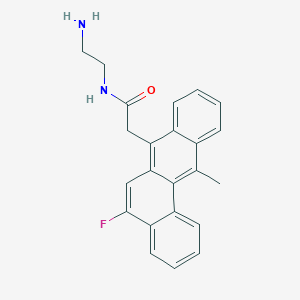
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
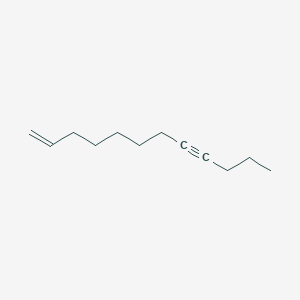

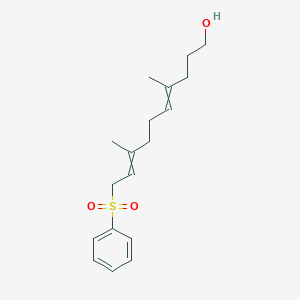

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
